Home > Products > Screening Compounds P46121 > 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine - 1781072-41-0

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine

Catalog Number: EVT-2999769
CAS Number: 1781072-41-0
Molecular Formula: C7H9N3O
Molecular Weight: 151.169
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-pyrazolo[3,4-d]pyrimidin-6-amine (8-Aza-7-deazapurin-2-amine)

Compound Description: This compound is a purine analog, specifically an 8-aza-7-deazapurine-2-amine. It has been investigated for its use in oligonucleotide synthesis and its impact on duplex stability and fluorescence properties []. Research indicates that oligonucleotides containing this compound form slightly less stable duplexes compared to those with 2′-deoxyadenosine, although their CD spectra differ significantly []. This compound also exhibits fluorescence quenching in both single-stranded and duplex DNA [].

1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

Compound Description: S29 acts as an inhibitor of the cytoplasmic tyrosine kinase c-SRC. It is being explored as a potential therapeutic agent for neuroblastoma, a type of cancer often associated with mutations in SRC family kinases [].

8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones

Compound Description: This group of compounds demonstrates potent inhibitory activity against JmjC histone N-methyl lysine demethylases (KDMs), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies []. They act by binding to Fe(II) in the active site of KDMs [].

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This particular compound, among a series of synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, exhibits promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line [].

3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

Compound Description: This series of compounds was designed and synthesized as potential inhibitors of the RET protein kinase []. These compounds were designed with an extended hydrophobic side arm based on docking studies [].

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

Compound Description: This compound has been identified as a potential inhibitor of CLK1 and DYRK1A kinases [].

2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidines

Compound Description: These compounds serve as intermediates in the synthesis of 7-substituted derivatives of ALIMTA (LY231514, MTA), a drug used in cancer treatment [].

Overview

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrano-pyrimidines. This compound features a fused pyran and pyrimidine ring system, which contributes to its unique chemical properties and potential biological activities. The structure of this compound can be utilized in various scientific applications, particularly in medicinal chemistry due to its potential pharmacological effects.

Source

The compound is synthesized through various methods involving reactions of precursors such as aldehydes and amines. These synthesis methods often utilize catalytic processes and can be optimized for yield and purity. Research articles have detailed the synthesis and characterization of such compounds, highlighting their significance in drug development and material science .

Classification

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine is classified as a fused heterocyclic compound. It falls under the broader category of pyrimidines, which are nitrogen-containing aromatic compounds. Its specific classification as a pyrano-pyrimidine indicates its structural features that include both pyran and pyrimidine rings.

Synthesis Analysis

Methods

The synthesis of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine can be achieved through several methodologies:

  1. Multicomponent Reactions: One common approach involves the reaction of an aldehyde, an amine, and a carbonyl compound under acidic or basic conditions to form the desired product in a one-pot reaction.
  2. Cyclization Reactions: Cyclization of precursors such as 2-amino-4-pyrimidinones with appropriate aldehydes or ketones can lead to the formation of the pyrano-pyrimidine structure.
  3. Hybrid Catalysis: The use of hybrid catalysts has been explored to enhance the efficiency of these reactions, allowing for improved yields and shorter reaction times .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and selectivity. Techniques such as refluxing in organic solvents or employing microwave irradiation have been utilized to facilitate these reactions .

Molecular Structure Analysis

Structure

The molecular structure of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine consists of a fused ring system that includes:

  • A pyran ring, which is a six-membered ring containing one oxygen atom.
  • A pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

This unique fusion results in a compound with distinct electronic properties due to the presence of nitrogen and oxygen atoms within the rings.

Data

The molecular formula for 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine is typically represented as C8H8N4OC_8H_8N_4O. The compound's molar mass is approximately 180.18 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure .

Chemical Reactions Analysis

Reactions

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form more complex structures.
  3. Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangement to yield different derivatives.

Technical Details

The reactivity of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine can be influenced by substituents on the pyran or pyrimidine rings. Reaction conditions such as temperature and solvent polarity play crucial roles in determining the outcome of these reactions .

Mechanism of Action

Process

The mechanism of action for 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine primarily involves its interaction with biological targets at the molecular level:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It may bind to receptors influencing various physiological responses.

Data

Studies have shown that derivatives of pyrano-pyrimidines exhibit significant biological activities including anti-inflammatory and anticancer properties . The exact mechanisms are often elucidated through biochemical assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point varies but is generally around 200 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide (DMSO) but less soluble in nonpolar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include elemental analysis confirming carbon, hydrogen, nitrogen content consistent with its molecular formula .

Applications

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects against various diseases including cancer and infections.
  2. Material Science: The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics.
  3. Biological Research: Used as a tool compound in studying biological pathways and enzyme interactions due to its ability to modulate biological activity .
Synthetic Methodologies for Pyrano[3,4-d]pyrimidine Scaffolds

Scaffold-Hopping Strategies in Aminopyrimidine Core Development

Scaffold hopping has emerged as a powerful strategy in medicinal chemistry for optimizing lead compounds, particularly when applied to the development of aminopyrimidine cores like 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine. This approach involves systematic replacement of core structural elements while preserving key pharmacophoric features, enabling researchers to circumvent developmental challenges such as poor solubility, metabolic instability, or toxicity. The fundamental principle revolves around bioisosteric replacement – substituting molecular fragments with others possessing similar biological properties but improved physicochemical characteristics [1] [6].

In the context of pyrano[3,4-d]pyrimidine development, scaffold hopping frequently targets the bridging elements between the pyran and pyrimidine rings or modifies the fusion geometry itself. For instance, researchers have successfully transformed 2-phenyloxazolo[4,5-b]pyridine scaffolds into 2-phenylimidazo[1,2-a]pyrimidine systems, ultimately arriving at the pyrano[3,4-d]pyrimidine framework. This strategic transition significantly enhanced aqueous solubility – a critical parameter for drug bioavailability – while maintaining potent biological activity against target pathogens. The morpholino substitution pattern at specific positions (particularly the 6-position) proved instrumental in boosting metabolic stability, as evidenced by reduced intrinsic clearance values in liver microsomal assays (<0.5 mL/min/g) [6].

Table 1: Impact of Scaffold-Hopping on Key Pharmaceutical Properties

Original ScaffoldModified ScaffoldKey ImprovementBiological Activity Retention
2-Phenyloxazolo[4,5-b]pyridine2-Phenylimidazo[1,2-a]pyrimidineIncreased metabolic stabilityYes
Imidazo[1,2-a]pyrimidinePyrano[3,4-d]pyrimidineEnhanced aqueous solubility (>100 μM)Yes
Linear fused systemsAngulated pyrano fusionImproved target binding affinityYes (IC₅₀ < 10 μM)

The structural plasticity of the pyrimidine ring allows for diverse bioisosteric replacements, including nitrogen/sulfur exchanges and ring size variations. Particularly relevant to 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine development is the replacement of imidazole components with pyran rings, which reduces hydrogen bond donor capacity while increasing molecular rigidity. Computational analyses confirm that such modifications favorably impact ligand-target binding kinetics by reducing the entropic penalty associated with binding [6] [8]. Furthermore, strategic fluorination of pendant aryl groups during scaffold optimization has demonstrated significant potency enhancements, likely through improved membrane permeability and metabolic stability [1].

Multicomponent Reactions for Fused Pyranopyrimidine Systems

Multicomponent reactions (MCRs) represent the cornerstone of efficient pyrano[3,4-d]pyrimidine synthesis, enabling the convergent assembly of complex molecular architectures from simple precursors in a single operational step. These one-pot methodologies offer exceptional atom economy and synthetic efficiency, making them indispensable for constructing the tetrahydropyran ring fused with the 2-aminopyrimidine system characteristic of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine [7] [10].

The most synthetically valuable approach involves a Biginelli-type condensation adapted for pyranopyrimidine formation. This reaction typically employs aldehydes, β-dicarbonyl compounds (particularly 1,3-dicarbonyls with activated methylene groups), and urea/thiourea derivatives under acid or base catalysis. For instance, the cyclocondensation of aldehydes, barbituric acid derivatives, and enolizable carbonyl compounds in ethanol:water (4:1) mixtures catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) efficiently yields octahydropyrano[2,3-d]pyrimidine scaffolds – structurally related to the target compound – at ambient temperatures with excellent yields (typically >85%). The reaction proceeds through Knoevenagel condensation between the aldehyde and active methylene compound, Michael addition by the urea/thiourea nitrogen, and final cyclodehydration [7].

Table 2: Multicomponent Reaction Optimization for Pyranopyrimidine Synthesis

CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield Range (%)Diastereoselectivity
DABCO (20 mol%)EtOH:H₂O (4:1)252-485-92High (>20:1 dr)
L-Proline/TFACH₃CN85770-78Moderate
p-TSADMF/CH₃CN (1:1)Reflux3-588-94High
None (solvent-free)Neat1001-275-85Variable

Notably, diastereoselective control in forming the three contiguous chiral centers of octahydropyrano[2,3-d]pyrimidines has been achieved using organocatalysts. L-Proline in combination with trifluoroacetic acid (TFA) as a co-catalyst promotes the formation of a single cis-diastereomer through hydrogen-bond-directed transition state organization. This stereochemical outcome is crucial as biological activity often depends on specific spatial orientation of pharmacophores. The reaction mechanism involves initial N-acyliminium ion formation from the aldehyde and urea components, which undergoes nucleophilic attack by 3,4-dihydro-2H-pyran, followed by endo-cyclization to establish the pyrano[3,4-d]pyrimidine framework with defined stereochemistry [7].

Beyond the classical three-component approach, advanced MCR variants incorporating isocyanide-based Passerini or Ugi reactions have been explored to introduce structural diversity at the C4 position of the pyrimidine ring. These methodologies enable the simultaneous incorporation of amine and carboxylic acid components, providing direct access to N-acylated derivatives without requiring additional functionalization steps. The synthetic versatility of MCRs is further enhanced by their compatibility with green solvents like ethanol-water mixtures and catalyst recyclability – features that align with sustainable chemistry principles [7] [10].

Transition Metal-Catalyzed C–N Coupling in Functionalization

Transition metal-catalyzed C–N bond formation serves as the pivotal methodology for installing the critical 2-amino group and its derivatives in 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine synthesis. This approach overcomes limitations associated with classical nucleophilic substitution by enabling C–N coupling under milder conditions with superior functional group tolerance, particularly for complex heterocyclic systems [3] [5] [9].

Recent advances have established dioxazolones (1,4,2-dioxazol-5-ones) as exceptionally efficient amidating reagents in transition metal-catalyzed processes. These readily accessible compounds (derived from carboxylic acids) serve as masked acyl nitrenoid precursors under catalytic conditions. When paired with palladium or copper catalysts, dioxazolones enable direct C–H amidation of pyranopyrimidine precursors, significantly streamlining synthetic routes to 2-aminopyranopyrimidines. The catalytic cycle involves oxidative addition of the dioxazolone to the metal center, decarboxylative release of the acyl nitrenoid species, migratory insertion into the C–H bond, and reductive elimination to form the C–N bond [5] [9].

Table 3: Catalyst Systems for Pyranopyrimidine Functionalization

Catalyst SystemReagentReaction ConditionsApplication ScopeFunctional Group Tolerance
Pd(OAc)₂/XantphosDioxazolonesToluene, 80°C, 12 hAryl/alkyl amidation at C2High (ketone, ester, nitrile)
[Cp*RhCl₂]₂/AgSbF₆DioxazolonesDCE, 60°C, 24 hPrimary amine installationModerate
CuI/1,10-phenanthrolineAzolesK₃PO₄, DMSO, 100°CN-HeteroarylationHigh
Base-mediated (DBU)DioxazolonesDMSO, rt, 4 hStereoretentive amidationExcellent

A breakthrough in stereoretentive amidation emerged through base-mediated decarboxylative coupling, circumventing traditional metal catalysis. This transition-metal-free approach employs 2 equiv. of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at ambient temperature with dioxazolones as the nitrogen source. The mechanism proceeds through nucleophilic addition of the carboxylate to the dioxazolone, rearrangement to a dicarbonyl N-hydroxy intermediate, Lossen-type rearrangement to isocyanate, and finally C–N coupling with retention of configuration. This method is particularly valuable for installing chiral amine functionalities without racemization – a critical consideration when synthesizing biologically active pyranopyrimidine derivatives [9].

The substrate scope for these catalytic systems encompasses primary, secondary, and tertiary carboxylic acid precursors, enabling access to diverse N-alkyl and N-aryl derivatives of pyrano[3,4-d]pyrimidin-2-amine. Notably, functionality-sensitive groups including terminal alkynes (pKa ≈ 26), alkyl chlorides, and boronic esters remain intact under these conditions, demonstrating exceptional chemoselectivity. The methodology also facilitates isotopic labeling; using ¹⁵N-labeled dioxazolones provides direct access to ¹⁵N-enriched pyranopyrimidines for metabolic studies without requiring complex synthetic adjustments [3] [9].

Solvent-Free and Catalyst-Free Synthetic Approaches

Solvent-free and catalyst-free methodologies represent the pinnacle of sustainable synthesis for pyrano[3,4-d]pyrimidine systems, eliminating environmental concerns associated with volatile organic solvents and metal catalysts while reducing purification complexities. These approaches leverage mechanical activation (grinding) and controlled thermal energy to drive molecular transformations through concerted pericyclic reactions or novel reaction pathways inaccessible in solution-phase chemistry [7] [10].

The solvent-free Biginelli condensation for pyranopyrimidine synthesis exemplifies this approach. When aromatic aldehydes, 1,3-dicarbonyl compounds (such as ethyl acetoacetate or acetylacetone), and urea/thiourea are ground together using a mortar and pestle and heated at 100°C for 1-2 hours, the cyclic adduct precipitates directly from the reaction mixture. This method achieves moderate to good yields (75-85%) without solvents or catalysts by exploiting the molecular organization in the solid or melt state. The absence of solvent molecules creates a constrained environment that often enhances diastereoselectivity compared to solution-phase reactions, though control remains challenging without chiral inductors [7] [10].

Table 4: Solvent-Free Conditions for Pyrano[3,4-d]Pyrimidine Synthesis

Reaction ComponentsConditionsProduct ClassYield (%)Green Chemistry Metrics*
Aldehyde, barbituric acid, thioureaGrinding, 100°C, 1 h5-Aryl-7,8-dihydropyrano[3,4-d]pyrimidine78-85E-factor: 3.2
Aldehyde, dimedone, ureaMicrowave, 120°C, 15 minOctahydropyrano[3,4-d]pyrimidin-2-one80-88PMI: 6.8
Knoevenagel/Michael/cyclizationBall milling, 60 min2-Amino-4-aryl-tetrahydropyrano[3,4-d]pyrimidine70-82AE: 82%
E-factor = environmental factor (kg waste/kg product); PMI = process mass intensity; AE = atom economy

Microwave-assisted solvent-free synthesis significantly accelerates pyranopyrimidine formation by providing rapid, uniform heating at the molecular level. Reactions that typically require hours under conventional heating reach completion within 15-30 minutes under microwave irradiation at 120-150°C. This method not only improves energy efficiency but also minimizes thermal decomposition pathways that can occur during prolonged heating. The technique has proven especially valuable for synthesizing 5-aryl-substituted pyrano[3,4-d]pyrimidine-2,4-diones, where conventional reflux methods often lead to decarboxylation byproducts [7].

The environmental advantages of these solvent- and catalyst-free methods are quantifiable through green chemistry metrics. Process Mass Intensity (PMI) values for solvent-free pyranopyrimidine synthesis typically range from 5-8, significantly lower than solution-phase methods (PMI > 20). Similarly, E-factors (kg waste/kg product) of approximately 3.2 demonstrate substantial waste reduction compared to traditional synthetic routes. These methodologies align with industrial sustainability goals by eliminating solvent recovery steps, reducing energy consumption, and minimizing metal contamination concerns in pharmaceutical intermediates – particularly important for compounds like 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine with potential therapeutic applications [7] [10].

Properties

CAS Number

1781072-41-0

Product Name

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

Molecular Formula

C7H9N3O

Molecular Weight

151.169

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-1-2-11-4-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)

InChI Key

ZEIMTIQODDCXRC-UHFFFAOYSA-N

SMILES

C1COCC2=NC(=NC=C21)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.